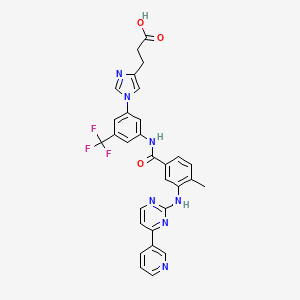

Nilotinib Acid

Description

BenchChem offers high-quality Nilotinib Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nilotinib Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H24F3N7O3 |

|---|---|

Molecular Weight |

587.6 g/mol |

IUPAC Name |

3-[1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazol-4-yl]propanoic acid |

InChI |

InChI=1S/C30H24F3N7O3/c1-18-4-5-19(11-26(18)39-29-35-10-8-25(38-29)20-3-2-9-34-15-20)28(43)37-23-12-21(30(31,32)33)13-24(14-23)40-16-22(36-17-40)6-7-27(41)42/h2-5,8-17H,6-7H2,1H3,(H,37,43)(H,41,42)(H,35,38,39) |

InChI Key |

TYHVWEGAKNCVGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)CCC(=O)O)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Degradation Pathway of Nilotinib

This technical guide provides a comprehensive analysis of the degradation pathways of Nilotinib, a second-generation tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic and forced degradation of this critical anti-cancer agent.

Metabolic Degradation Pathway

Nilotinib is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the main enzyme responsible for its transformation.[1][2][3][4][5] The metabolic processes primarily involve oxidation and hydroxylation. Unchanged nilotinib remains the major circulating component in the serum, and its metabolites do not significantly contribute to its pharmacological activity.

The metabolism of Nilotinib can be significantly affected by co-administered drugs that induce or inhibit CYP3A4. For instance, the CYP3A4 inducer rifampicin can decrease Nilotinib exposure, while the CYP3A4 inhibitor ketoconazole can increase it.

Forced Degradation and Stability Analysis

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Nilotinib has been subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

The following table summarizes the quantitative data from forced degradation studies performed on Nilotinib.

| Stress Condition | Reagent and Conditions | Degradation (%) | Degradation Products Identified | Reference |

| Acid Hydrolysis | 1 M HCl at 80°C for 8 hours | 26.17% | 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (DP-1) | |

| Base Hydrolysis | 1 M NaOH at 60°C for 10 hours | 23.71% | DP-1 and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (DP-2) | |

| Oxidative Degradation | 5% H₂O₂ at 80°C for 8 hours | 16.21% | 3-((5-carbamoyl-2-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)amino)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide (DP-3) | |

| Thermal Degradation | Dry heat at 105°C | Stable | No significant degradation | |

| Photolytic Degradation | Exposure to 1.2 million lux hours | Stable | No significant degradation |

Degradation Pathways under Stress Conditions

The degradation of Nilotinib under acidic, basic, and oxidative conditions leads to the formation of specific degradation products.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key experiments cited in the forced degradation analysis of Nilotinib.

Preparation of Stock Solution

A stock solution of Nilotinib (typically 1 mg/mL) is prepared by dissolving the accurately weighed active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of methanol and water, and diluting to the desired volume.

Acid-Induced Degradation

To induce acid degradation, the Nilotinib stock solution is treated with an equal volume of a strong acid, such as 1 M hydrochloric acid (HCl). The mixture is then heated in a water bath at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours). After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of a strong base (e.g., 1 M sodium hydroxide).

Base-Induced Degradation

For base-induced degradation, the stock solution is mixed with an equal volume of a strong base, such as 1 M sodium hydroxide (NaOH). The solution is then heated (e.g., at 60°C for 10 hours). Following the incubation period, the solution is cooled and neutralized with an equivalent concentration of a strong acid (e.g., 1 M HCl).

Oxidative Degradation

To study oxidative degradation, the Nilotinib stock solution is treated with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%. The mixture is then heated (e.g., at 80°C for 8 hours) to accelerate the degradation process.

Thermal Degradation

For thermal degradation studies, the solid drug substance (powder) is kept in a hot air oven at a high temperature (e.g., 105°C) for a specified duration.

Photolytic Degradation

To assess photostability, the Nilotinib drug substance, either in solid form or in solution, is exposed to a combination of visible and UV light in a photostability chamber. The total illumination is typically not less than 1.2 million lux hours, with an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

Sample Analysis

All stressed samples are diluted with an appropriate mobile phase to a suitable concentration and analyzed using a stability-indicating chromatographic method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. The chromatograms of the stressed samples are compared with that of an unstressed standard solution to determine the extent of degradation and to identify and quantify the degradation products.

Signaling Pathway Inhibition by Nilotinib

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML). It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation and thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.

Degradation of Nilotinib, particularly if it alters the chemical moieties essential for binding to the kinase domain, would be expected to reduce or abolish its inhibitory activity, potentially leading to therapeutic failure.

References

- 1. Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Metabolism considerations for kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

Unveiling the Biological Profile of Nilotinib Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib, a second-generation tyrosine kinase inhibitor, is a cornerstone in the management of chronic myeloid leukemia (CML). Its therapeutic efficacy is intrinsically linked to its potent inhibition of the BCR-ABL fusion protein. While the pharmacological activity of nilotinib is well-documented, the biological role of its metabolites, particularly Nilotinib Acid (a carboxylic acid derivative), remains less characterized. This technical guide synthesizes the available scientific literature to provide an in-depth perspective on the potential biological activity of Nilotinib Acid, contextualized by the established mechanisms of the parent compound. We will delve into its known kinase inhibition profile, relevant signaling pathways, and the experimental methodologies used for its evaluation.

Introduction: The Clinical Significance of Nilotinib

Nilotinib (marketed as Tasigna®) is a highly selective and potent inhibitor of the BCR-ABL tyrosine kinase, the molecular driver of Philadelphia chromosome-positive CML (Ph+ CML).[1][2][3] It was rationally designed to have a higher binding affinity for the ATP-binding site of the ABL kinase domain compared to its predecessor, imatinib.[4][5] This enhanced potency allows it to be effective against a majority of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I "gatekeeper" mutation. Beyond BCR-ABL, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including KIT, platelet-derived growth factor receptors (PDGFRs), and Discoidin Domain Receptors (DDRs).

Metabolism of Nilotinib and the Formation of Nilotinib Acid

Nilotinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 through oxidation and hydroxylation. This metabolic process leads to the formation of several metabolites. The main circulating entity in the serum is unchanged nilotinib. One of the identified metabolites is Nilotinib Acid, a carboxylic acid derivative.

Biological Activity of Nilotinib Metabolites: An Overview

Current scientific literature suggests that the metabolites of nilotinib, including Nilotinib Acid, do not significantly contribute to its overall pharmacological activity. Studies investigating the anti-leukemic effects of nilotinib metabolites have indicated that the hydroxymethylphenyl and N-oxide metabolites are only weakly active as BCR-ABL1 inhibitors. While Nilotinib Acid has been identified as a metabolite, specific and comprehensive data on its biological activity, such as kinase inhibition profiles and cellular effects, are limited in publicly available research.

Kinase Inhibition Profile of Nilotinib (Parent Compound)

To provide a comprehensive understanding for researchers, the well-established kinase inhibition profile of the parent compound, nilotinib, is presented below. This data serves as a critical baseline for contextualizing the potential, albeit likely minimal, activity of its metabolites.

| Target Kinase | IC50 (nM) | Cell Line/Assay Type | Reference |

| BCR-ABL | <30 | Not Specified | |

| c-ABL | 28 | Kinase Activity Assay | |

| KIT (wild-type) | 35 | Ba/F3 cells | |

| KIT (V560G mutant) | 108 | In vitro | |

| KIT (V560del/V654A double mutant) | 192 | Imatinib-resistant cells | |

| PDGFRα | <25 | Ba/F3 cells | |

| LCK | 550 | Kinase Activity Assay |

Signaling Pathways Modulated by Nilotinib

Nilotinib exerts its anti-leukemic effects by inhibiting the constitutive activation of the BCR-ABL kinase, which in turn blocks downstream signaling pathways crucial for cell proliferation and survival. The primary mechanism involves binding to the inactive, "DFG-out" conformation of the ABL kinase domain, preventing its phosphorylation and subsequent activation.

Diagram: Nilotinib Inhibition of the BCR-ABL Signaling Pathway

Caption: Nilotinib inhibits BCR-ABL, blocking downstream signaling pathways.

Experimental Protocols for Evaluating Tyrosine Kinase Inhibitors

For researchers aiming to investigate the biological activity of compounds like Nilotinib Acid, a variety of established experimental protocols can be employed.

Kinase Inhibition Assays

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

-

Methodology:

-

Recombinant kinase (e.g., c-ABL, KIT) is incubated with a specific substrate (e.g., a peptide with a tyrosine residue) and ATP.

-

The test compound (e.g., Nilotinib Acid) is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period.

-

The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA with anti-phosphotyrosine antibodies).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

-

Cellular Proliferation and Viability Assays

-

Objective: To assess the effect of a compound on the growth and survival of cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., K562, Ba/F3 expressing BCR-ABL) are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Cell viability is measured using colorimetric or fluorometric assays such as MTS, MTT, or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.

-

IC50 values for cell growth inhibition are determined from the dose-response curves.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To determine the effect of a compound on the phosphorylation status of specific proteins within a signaling pathway.

-

Methodology:

-

Cells are treated with the test compound for a short period (e.g., 1-4 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for the phosphorylated form of a target protein (e.g., anti-phospho-STAT5, anti-phospho-ERK).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

Total protein levels are also measured as a loading control.

-

Diagram: General Experimental Workflow for Kinase Inhibitor Evaluation

Caption: Workflow for evaluating the biological activity of kinase inhibitors.

Conclusion and Future Directions

While Nilotinib Acid is a known metabolite of the potent tyrosine kinase inhibitor nilotinib, the current body of scientific literature indicates that it does not possess significant biological activity. The pharmacological effects of nilotinib are predominantly attributed to the parent compound. For researchers in drug development, this underscores the importance of evaluating the activity of metabolites to fully understand a drug's in vivo behavior and potential for off-target effects or contributions to efficacy.

Future research could focus on more direct and sensitive assays to definitively quantify the inhibitory potential of Nilotinib Acid against a broad panel of kinases. Such studies would provide a more complete picture of the metabolic fate and pharmacological profile of nilotinib, further refining our understanding of this important therapeutic agent.

References

- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Nilotinib Acid as a Key Synthetic Intermediate in the Manufacture of Nilotinib

A Technical Guide for Researchers and Drug Development Professionals

Nilotinib, a second-generation tyrosine kinase inhibitor marketed as Tasigna®, is a cornerstone in the treatment of chronic myeloid leukemia (CML).[1][2][3] Its potent and selective inhibition of the Bcr-Abl kinase has provided a vital therapeutic option for patients, particularly those who have developed resistance to imatinib.[1][2] The synthesis of this complex molecule relies on a meticulously planned sequence of chemical reactions, in which specific intermediates play a pivotal role. Among these, 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid, colloquially referred to as "Nilotinib Acid," stands out as a critical precursor, enabling efficient and scalable production of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of Nilotinib Acid's role as a synthetic intermediate, detailing the primary synthetic pathways, experimental protocols, and quantitative data to support process optimization and further research.

Synthetic Pathways Leveraging Nilotinib Acid

The industrial synthesis of Nilotinib has evolved to optimize yield, purity, and process efficiency. A key strategy in many of these synthetic routes involves the formation of an amide bond between Nilotinib Acid and 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline. This approach simplifies the overall synthesis by bringing together two complex molecular fragments in a later-stage coupling reaction.

Several distinct routes to Nilotinib converge on the synthesis of Nilotinib Acid as a penultimate intermediate. These pathways primarily differ in their approach to constructing the core aminopyrimidine structure of the molecule. One common method involves the condensation of a guanidine derivative with a β-ketoester, followed by further functional group manipulations to introduce the necessary substituents.

Below is a generalized workflow illustrating the central role of Nilotinib Acid in the synthesis of Nilotinib:

Quantitative Data on Synthetic Routes

The efficiency of different synthetic strategies can be evaluated by comparing key quantitative metrics such as reaction yield and product purity. The following tables summarize reported data for the synthesis of Nilotinib, including routes that proceed through the Nilotinib Acid intermediate.

Table 1: Reported Yields and Purity for Nilotinib Synthesis

| Synthetic Route | Key Intermediate | Overall Yield | Purity (HPLC) | Reference |

| Novartis Patented Process (multi-step) | Not Specified | Low | High | |

| Buchwald-Hartwig Amination Approach | Nilotinib Acid | >85% | High | |

| Efficient Four-Step Synthesis | Not Specified | 65% | High | |

| Process via Aminocarbonylation and Deprotection | Protected Amine | 62-84% | 98% | |

| Condensation with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | Guanidino-benzamide | Quantitative | 99.2% |

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of synthetic processes. The following protocols are based on published literature for the synthesis of Nilotinib via the Nilotinib Acid intermediate.

Protocol 1: Synthesis of Nilotinib Acid

The synthesis of Nilotinib Acid can be achieved through various methods. One common approach involves the reaction of a substituted pyrimidine with a protected aminobenzoic acid, followed by deprotection.

Illustrative Experimental Workflow for Nilotinib Acid Synthesis:

Protocol 2: Amide Coupling to form Nilotinib

Once Nilotinib Acid is synthesized and purified, the subsequent step is the critical amide bond formation with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

Key Steps:

-

Activation of Carboxylic Acid: Nilotinib Acid is typically activated to facilitate the amide coupling. This can be achieved by converting the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Coupling Reaction: The activated Nilotinib Acid is then reacted with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline in an appropriate solvent, often in the presence of a base to neutralize the acid generated during the reaction.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove inorganic byproducts and unreacted starting materials. The crude Nilotinib is then purified, typically by recrystallization or chromatography, to yield the final product with high purity.

Illustrative Experimental Workflow for Nilotinib Synthesis from Nilotinib Acid:

Signaling Pathways of Nilotinib

Nilotinib functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme that drives the proliferation of CML cells. By binding to the ATP-binding site of the Abl kinase domain, Nilotinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to cell proliferation and promoting apoptosis.

The diagram below illustrates the simplified signaling pathway inhibited by Nilotinib:

Conclusion

Nilotinib Acid is a cornerstone intermediate in the modern synthesis of Nilotinib. Its strategic use allows for a convergent and efficient manufacturing process, enabling the large-scale production of this life-saving medication. The detailed understanding of the synthetic pathways, coupled with robust experimental protocols and quantitative data, is essential for researchers and professionals in the field of drug development to ensure the consistent and high-quality supply of Nilotinib to patients worldwide. Further research into optimizing the synthesis of Nilotinib Acid and its subsequent conversion to Nilotinib will continue to be a key area of focus in pharmaceutical process chemistry.

References

An In-depth Technical Guide to 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid (CAS Number: 641569-94-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 641569-94-0, identified as 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. This molecule is a significant intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] Beyond its role as a synthetic precursor, this compound exhibits intrinsic biological activity as a kinase inhibitor. This document details its chemical properties, synthesis, mechanism of action, and relevant experimental data to support further research and development.

Chemical Information and Properties

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is an aromatic carboxylic acid containing a substituted pyrimidine core.[1]

| Property | Value | Reference |

| CAS Number | 641569-94-0 | [2] |

| Molecular Formula | C₁₇H₁₄N₄O₂ | [2] |

| Molecular Weight | 306.32 g/mol | [2] |

| IUPAC Name | 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid | |

| Synonyms | Nilotinib EP Impurity D, Nilotinib Carboxylic Acid Impurity | |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥95% in commercial batches | |

| Solubility | Soluble in DMSO and methanol |

Synthesis

A detailed protocol for the synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid has been described. The process involves the reaction of 3-amino-4-methylbenzoic acid with 2-chloro-4-(pyridin-3-yl)pyrimidine.

Experimental Protocol: Synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Materials:

-

3-amino-4-methylbenzoic acid

-

2-chloro-4-(pyridin-3-yl)pyrimidine

-

Suitable solvent (e.g., dioxane, DMF)

-

Base (e.g., potassium carbonate, triethylamine)

Procedure:

-

A mixture of 3-amino-4-methylbenzoic acid (1 equivalent), 2-chloro-4-(pyridin-3-yl)pyrimidine (1 equivalent), and a base (2 equivalents) in a suitable solvent is prepared.

-

The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.

-

The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Kinase Inhibition

This compound functions as a kinase inhibitor, a property attributed to its structural similarity to other known kinase inhibitors. Its primary role as an intermediate in the synthesis of Nilotinib, a potent inhibitor of the BCR-ABL tyrosine kinase, underscores its significance in targeting aberrant kinase activity in cancer.

Quantitative Inhibition Data

While a comprehensive kinase inhibition profile is not extensively documented in publicly available literature, a reported study indicates that the parent compound has an IC₅₀ value of 0.3 μM against the Bcr-Abl kinase. A methyl ester derivative of this compound demonstrated slightly enhanced potency with an IC₅₀ of 0.2 μM against the same kinase.

| Compound | Target Kinase | IC₅₀ (μM) |

| 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | Bcr-Abl | 0.3 |

| Methyl ester derivative | Bcr-Abl | 0.2 |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the catalytic domain of tyrosine kinases. In the context of CML, the target is the constitutively active BCR-ABL fusion protein. Inhibition of BCR-ABL kinase activity blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells, ultimately leading to apoptosis.

The BCR-ABL signaling cascade involves the activation of several key downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell growth and survival. By inhibiting the initial phosphorylation events mediated by BCR-ABL, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and its derivatives can effectively shut down these pro-oncogenic signals.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

Materials:

-

Recombinant kinase (e.g., Bcr-Abl)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

The test compound (4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (General Protocol)

Objective: To assess the effect of the compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line expressing the target kinase (e.g., K562 cells for Bcr-Abl)

-

Cell culture medium and supplements

-

The test compound

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a valuable chemical entity for drug discovery and development, primarily as a key intermediate in the synthesis of the potent anti-cancer drug Nilotinib. Its intrinsic activity as a Bcr-Abl kinase inhibitor highlights its potential for further investigation and as a scaffold for the design of novel kinase inhibitors. This technical guide provides a foundational understanding of its chemical properties, synthesis, and biological activity to aid researchers in their ongoing efforts to develop more effective cancer therapies.

References

An in-depth exploration of the molecular mechanisms, pharmacological properties, and analytical methodologies for the potent tyrosine kinase inhibitor, Nilotinib, and related compounds. This guide is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.

Introduction

Nilotinib is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1] Its rational design was based on the structure of its predecessor, imatinib, to overcome resistance mechanisms and provide a more effective therapeutic option. This technical guide provides a comprehensive overview of the pharmacology of Nilotinib and its related compounds, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, resistance profiles, and the experimental methodologies used for its characterization.

Mechanism of Action

Nilotinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL oncoprotein, the hallmark of CML.[1][2] By binding to and stabilizing the inactive conformation of the ABL kinase domain, Nilotinib effectively blocks the downstream signaling pathways that drive the uncontrolled proliferation and survival of leukemic cells.[1][2]

The primary molecular target of Nilotinib is the BCR-ABL tyrosine kinase. The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. This aberrant kinase phosphorylates a multitude of downstream substrates, leading to the activation of several oncogenic signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. These pathways promote cell proliferation, inhibit apoptosis, and alter cell adhesion, contributing to the malignant phenotype of CML. Nilotinib's high affinity and specificity for the ATP-binding pocket of BCR-ABL effectively abrogates its autophosphorylation and the subsequent phosphorylation of its substrates, thereby inhibiting these oncogenic signals.

Beyond BCR-ABL, Nilotinib also exhibits inhibitory activity against other tyrosine kinases, including c-KIT, platelet-derived growth factor receptors (PDGFR)-α and -β, and discoidin domain receptor (DDR) kinases. This broader spectrum of activity contributes to its therapeutic efficacy in other malignancies, such as gastrointestinal stromal tumors (GIST), which are often driven by mutations in c-KIT or PDGFR.

References

Unveiling the Kinase Inhibitory Profile of Nilotinib Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML). Its efficacy stems from its potent and selective inhibition of the BCR-ABL fusion protein, the hallmark of CML. Beyond BCR-ABL, Nilotinib exhibits a broader inhibitory spectrum against several other kinases, contributing to its therapeutic effects and potential applications in other malignancies. This technical guide provides an in-depth overview of the theoretical kinase inhibitory activity of Nilotinib, detailing its target profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

Nilotinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain of susceptible enzymes.[1] This action prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction pathways that drive cellular proliferation and survival.[1] Notably, Nilotinib has a higher binding affinity for the inactive conformation of the ABL kinase domain compared to its predecessor, imatinib, which contributes to its enhanced potency and ability to overcome certain forms of imatinib resistance.[1]

Quantitative Kinase Inhibition Profile

The inhibitory activity of Nilotinib against a panel of kinases is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity in vitro. The following table summarizes the reported IC50 values for Nilotinib against key kinase targets.

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL | 20 - 60 | [2] |

| DDR1 | 3.7 | [2] |

| PDGFR | 69 | |

| c-KIT | 210 | |

| CSF-1R | 125 - 250 |

Signaling Pathway Modulation

The primary therapeutic effect of Nilotinib is mediated through the inhibition of the BCR-ABL signaling pathway. The constitutively active BCR-ABL kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. By inhibiting BCR-ABL, Nilotinib effectively shuts down these aberrant signals.

Nilotinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in drug development. A variety of in vitro and cell-based assays are employed to quantify the potency and selectivity of inhibitors like Nilotinib.

In Vitro Kinase Inhibition Assay (Radiometric "HotSpot" Assay)

This assay directly measures the enzymatic activity of a purified kinase. The "HotSpot" assay is a radiometric method that quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

-

Purified kinase

-

Kinase-specific substrate (peptide or protein)

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

[γ-³³P]ATP

-

Nilotinib (or other test compound) dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and the reaction buffer.

-

Compound Addition: Add serial dilutions of Nilotinib or vehicle control (DMSO) to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]ATP will not.

-

Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the radioactivity on the P81 paper using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each Nilotinib concentration relative to the vehicle control and determine the IC50 value.

Cell-Based Proliferation/Viability Assay (MTS Assay)

Cell-based assays are essential to determine the effect of an inhibitor on cellular processes. The MTS assay is a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Nilotinib (or other test compound)

-

MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Nilotinib or a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

MTS Addition: Add the MTS reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours. During this time, viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each Nilotinib concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow

The general workflow for characterizing the kinase inhibitory activity of a compound like Nilotinib involves a multi-step process, starting from in vitro biochemical assays and progressing to cell-based and in vivo studies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Nilotinib Acid Impurity Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML). During the manufacturing process and stability studies of Nilotinib, various impurities can arise. One critical process-related impurity and potential degradant is the Nilotinib Acid impurity, chemically known as 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[1] The presence of this impurity must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

This document provides a detailed application note and a comprehensive protocol for the laboratory-scale synthesis of the Nilotinib Acid impurity standard. A well-characterized impurity standard is essential for the development and validation of analytical methods for impurity profiling, and for the quality control of Nilotinib drug substance and drug product. The synthesis route described herein is based on established chemical literature, providing a reliable method for obtaining this critical reference standard.[2]

Chemical Structure and Identity:

| Parameter | Value |

| IUPAC Name | 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid |

| Synonyms | Nilotinib EP Impurity D, Nilotinib Carboxylic Acid Impurity |

| CAS Number | 641569-94-0[3] |

| Molecular Formula | C₁₇H₁₄N₄O₂[3][4] |

| Molecular Weight | 306.32 g/mol |

| Appearance | Pale beige to yellow-white solid |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) |

Synthetic Pathway Overview

The synthesis of the Nilotinib Acid impurity standard proceeds through a two-step reaction sequence. The first step involves the formation of a guanidine intermediate from 3-amino-4-methylbenzoic acid. This intermediate is then subjected to a cyclization reaction with an enaminone to construct the pyrimidine ring system, yielding the final product.

Figure 1: Synthetic pathway for Nilotinib Acid impurity standard.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the synthesis of the Nilotinib Acid impurity standard.

Materials and Reagents

-

3-Amino-4-methylbenzoic acid (CAS: 2458-12-0)

-

Cyanamide (CAS: 420-04-2)

-

Hydrochloric acid (HCl), concentrated

-

3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (CAS: 50848-36-7)

-

1-Butanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)

-

Rotary evaporator

-

Analytical balance

-

pH meter

Synthesis of 3-((Aminoiminomethyl)amino)-4-methylbenzoic acid hydrochloride (Guanidino Intermediate)

-

In a suitable reaction vessel, suspend 3-amino-4-methylbenzoic acid in an appropriate solvent such as ethanol or an ethanol/water mixture.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of 1-5.

-

Add a solution of cyanamide to the reaction mixture.

-

Heat the reaction mixture to a temperature between 50-150°C and maintain for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 3-((aminoiminomethyl)amino)-4-methylbenzoic acid hydrochloride.

Synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Nilotinib Acid Impurity)

-

To a round-bottom flask under a nitrogen atmosphere, add 3-((Aminoiminomethyl)amino)-4-methyl-benzoic acid intermediate, 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, and sodium hydroxide in 1-butanol.

-

Heat the reaction mixture to reflux and stir for approximately 12 hours.

-

Cool the mixture to 25-35°C and add a 1N sodium hydroxide solution.

-

Reheat the mixture to reflux (approximately 120-125°C) and then cool again to 25-35°C.

-

Adjust the pH of the reaction mixture with hydrochloric acid to precipitate the product.

-

Stir the resulting suspension for one hour.

-

Collect the solid product by filtration and wash thoroughly with deionized water.

-

Dry the product under vacuum at 50-55°C to obtain the Nilotinib Acid impurity standard.

Purification and Characterization

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water, or by column chromatography on silica gel if necessary to achieve the desired purity (>98%).

Characterization

The identity and purity of the synthesized Nilotinib Acid impurity standard should be confirmed using a combination of analytical techniques.

Summary of Analytical Characterization:

| Analytical Technique | Purpose | Expected Results |

| HPLC-UV | Purity assessment and quantification | Purity ≥ 98% |

| ¹H NMR | Structural confirmation | Peaks consistent with the proposed structure |

| ¹³C NMR | Structural confirmation | Peaks consistent with the proposed structure |

| Mass Spectrometry (MS) | Molecular weight confirmation | [M+H]⁺ at m/z 307.11 |

| FT-IR | Functional group identification | Characteristic absorptions for carboxylic acid, amine, and aromatic rings |

| Melting Point | Physical property confirmation | >257°C (decomposes) |

Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and characterization of the Nilotinib Acid impurity standard.

Figure 2: Workflow for synthesis and characterization.

Safety Precautions

Standard laboratory safety procedures should be followed during all stages of the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The safety data sheets (SDS) for all chemicals used should be consulted prior to commencing any experimental work.

Conclusion

This application note provides a detailed and practical guide for the synthesis of the Nilotinib Acid impurity standard. By following the outlined protocols, researchers, scientists, and drug development professionals can reliably produce this essential reference material for use in the quality control and analytical development related to Nilotinib. The availability of a well-characterized impurity standard is crucial for ensuring the quality and safety of this important therapeutic agent.

References

- 1. EP3404025B1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]

- 2. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid [chembk.com]

Application Note: Development and Validation of a Stability-Indicating UPLC Method for the Analysis of Nilotinib and its Impurities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nilotinib is a potent and selective tyrosine kinase inhibitor (TKI) used in the treatment of Chronic Myelogenous Leukemia (CML).[1][2] Its chemical designation is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) phenyl]-3-[(4-pyridin-3-yl pyrimidin-2-yl) amino] benzamide.[3] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of the final drug product.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities.[5]

This application note provides a comprehensive protocol for the development and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Nilotinib and its process-related and degradation impurities.

Regulatory Framework for Impurity Control

The development of analytical methods for impurities is guided by ICH guidelines, primarily Q3A(R2) for new drug substances and Q3B(R2) for new drug products. These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

-

Reporting Threshold: The level at which an impurity must be reported.

-

Identification Threshold: The level above which an impurity's structure must be identified.

-

Qualification Threshold: The level at which toxicological data is required to ensure the safety of an impurity.

Nilotinib Signaling Pathway and Mechanism of Action

Nilotinib functions by inhibiting the Bcr-Abl tyrosine kinase, an abnormal protein that promotes the uncontrolled growth of cancer cells in CML. By blocking the signaling pathway mediated by Bcr-Abl, Nilotinib effectively halts cellular proliferation.

Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase pathway.

Common Impurities of Nilotinib

Impurities in Nilotinib can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.

| Impurity ID | Name / Origin | Molecular Formula | Molecular Weight ( g/mol ) |

| DP-1 | Acid Degradation Product | C₁₇H₁₄N₄O₂ | 306.11 |

| DP-2 | Base Degradation Product | C₁₁H₁₀F₃N₃ | 241.08 |

| DP-3 | Oxidative Degradation Product | C₂₈H₂₂F₃N₇O₂ | 545.18 |

| Imp-1 to 4 | Process-Related Impurities | Not Specified | Not Specified |

Table compiled from information in search results.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify likely degradation products.

Objective: To degrade Nilotinib under various stress conditions as per ICH guidelines.

Procedure:

-

Acid Hydrolysis: Dissolve Nilotinib in 1N HCl and heat at 60-80°C for up to 10 hours.

-

Base Hydrolysis: Dissolve Nilotinib in 1N NaOH and heat at 60-80°C for up to 10 hours.

-

Oxidative Degradation: Treat Nilotinib solution with 3-5% H₂O₂ at room temperature for up to 18 hours.

-

Thermal Degradation: Expose solid Nilotinib to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose Nilotinib solution/solid to UV and visible light (as per ICH Q1B guidelines).

-

Sample Analysis: After exposure, neutralize the acidic and basic samples, dilute all samples appropriately with the mobile phase, and analyze using the developed UPLC method.

References

Application Notes and Protocols for the Quantification of Nilotinib Acid in Bulk Drug Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Nilotinib Acid, a known process-related impurity and degradation product of Nilotinib, in bulk drug samples. The primary analytical technique described is a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is crucial for ensuring the quality, safety, and efficacy of Nilotinib by controlling the levels of this specific impurity. Additionally, this document outlines the mechanism of action of Nilotinib through the inhibition of the BCR-ABL signaling pathway, a key pathway in chronic myeloid leukemia (CML).

Introduction

Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) that is resistant or intolerant to imatinib.[1] It functions by targeting the BCR-ABL kinase, which is a constitutively active tyrosine kinase responsible for the proliferation of cancer cells in CML.[1] During the synthesis and storage of Nilotinib, various process-related impurities and degradation products can form. One such critical impurity is Nilotinib Acid, chemically identified as 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[2][3] The presence of impurities can impact the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for the quantification of Nilotinib Acid is essential for quality control in the pharmaceutical industry.

This application note details a stability-indicating RP-HPLC method capable of separating and quantifying Nilotinib Acid from the active pharmaceutical ingredient (API), Nilotinib, and other potential impurities.

Signaling Pathway: Nilotinib and the BCR-ABL Pathway

Nilotinib's primary mechanism of action is the inhibition of the BCR-ABL tyrosine kinase. The fusion protein BCR-ABL is a hallmark of CML and leads to uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways. Nilotinib binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets. This blockade effectively halts the oncogenic signaling cascade.

Experimental Protocols

The following protocol is a representative stability-indicating RP-HPLC method for the quantification of Nilotinib Acid in bulk Nilotinib samples. This method is adapted from established stability-indicating assays for Nilotinib and its impurities.[4]

Materials and Reagents

-

Nilotinib Reference Standard

-

Nilotinib Acid Reference Standard (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Formate (Analytical Grade)

-

Formic Acid (Analytical Grade)

-

Water (HPLC Grade, obtained from a water purification system)

Instrumentation and Chromatographic Conditions

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

-

Column: Waters Xterra RP-18 (150 x 4.6 mm, 3.5 µm) or equivalent C18 column.

-

Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 30 5 70 10 70 12 30 | 15 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 250 nm.

-

Injection Volume: 20 µL.

-

Diluent: Acetonitrile and Water (50:50 v/v).

Preparation of Solutions

-

Standard Stock Solution of Nilotinib (1000 µg/mL): Accurately weigh about 25 mg of Nilotinib reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Standard Stock Solution of Nilotinib Acid (100 µg/mL): Accurately weigh about 10 mg of Nilotinib Acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution: From the stock solutions, prepare a working standard solution containing a known concentration of Nilotinib (e.g., 200 µg/mL) and Nilotinib Acid (e.g., 1 µg/mL) in the diluent.

-

Sample Solution (for Bulk Drug): Accurately weigh about 25 mg of the Nilotinib bulk drug sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to bring the concentration within the linear range of the assay.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Nilotinib Acid.

Data Presentation and Validation

The developed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (for Nilotinib and Nilotinib Acid) | ≤ 2.0 |

| Theoretical Plates (for Nilotinib and Nilotinib Acid) | ≥ 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

Linearity

The linearity of the method is established by analyzing a series of dilutions of the Nilotinib Acid standard.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Nilotinib Acid | 0.04 - 3.0 | ≥ 0.999 |

Data is representative and based on published methods for Nilotinib impurities.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined to assess the sensitivity of the method.

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Nilotinib Acid | ~0.014 | ~0.042 |

Data is representative and based on published methods for Nilotinib impurities.

Accuracy (Recovery)

Accuracy is determined by spiking a known amount of Nilotinib Acid into a sample solution.

| Spiking Level | Mean Recovery (%) | % RSD |

| 50% | 98.5 | ≤ 2.0 |

| 100% | 99.2 | ≤ 2.0 |

| 150% | 100.5 | ≤ 2.0 |

Data is representative and based on published methods for Nilotinib impurities.

Precision

Precision is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

| Precision Level | % RSD |

| Intra-day | ≤ 2.0% |

| Inter-day | ≤ 2.0% |

Conclusion

The stability-indicating RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantification of Nilotinib Acid in bulk drug samples. Adherence to the described protocols and validation parameters is essential for ensuring the quality and purity of Nilotinib, thereby safeguarding patient safety. The provided information on the BCR-ABL signaling pathway offers valuable context for researchers in drug development and related fields.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

Application Note: A Stability-Indicating HPLC Method for the Analysis of Nilotinib and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the analysis of Nilotinib and its process-related and degradation impurities using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Introduction

Nilotinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1] Ensuring the purity and stability of the drug substance and its formulated products is critical for its safety and efficacy. A robust, stability-indicating analytical method is essential to separate and quantify Nilotinib from its potential impurities, including those formed during synthesis (process-related impurities) and under various stress conditions (degradation products). This application note details a reliable RP-HPLC method for this purpose.

Key Impurities of Nilotinib

Several process-related and degradation impurities of Nilotinib have been identified. It is crucial for the analytical method to be able to resolve Nilotinib from these compounds. Some of the key impurities include:

-

Process-Related Impurities:

-

Degradation Products:

-

Acid Degradation Product (DP-1): 4-methyl-3-(4-(pyridin-3-yl) pyrimidin-2-ylamino) benzoic acid[3]

-

Base Degradation Product (DP-2): 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

-

Oxidative Degradation Product (DP-3): 3-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl) phenylamino)pyrimidin-4-yl)pyridine 1-oxide

-

Experimental Protocol

This protocol is based on established and validated methods for the analysis of Nilotinib and its impurities.

1. Materials and Reagents:

-

Nilotinib reference standard and impurity standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade or Milli-Q)

2. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.

-

Data acquisition and processing software.

3. Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Potassium dihydrogen phosphate buffer (pH adjusted to 5 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

4. Preparation of Solutions:

-

Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH2PO4 in 1000 mL of water. Adjust the pH to 5.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix Mobile Phase A and Mobile Phase B in the ratio of 40:60 (v/v). Degas the mobile phase before use.

-

Diluent: A mixture of acetonitrile and water (50:50, v/v) can be used as a diluent.

-

Standard Stock Solution (Nilotinib): Accurately weigh and dissolve an appropriate amount of Nilotinib reference standard in the diluent to obtain a concentration of 100 µg/mL.

-

Impurity Stock Solutions: Prepare individual stock solutions of each impurity in the diluent at a concentration of 100 µg/mL.

-

Spiked Sample Solution: To demonstrate specificity, a solution of Nilotinib can be spiked with known amounts of each impurity.

-

Sample Preparation (from capsules): For the assay of capsule dosage forms, the contents of not fewer than 10 capsules can be pooled and finely powdered. An amount of powder equivalent to a target concentration of Nilotinib is then weighed and dissolved in the diluent, followed by sonication and filtration through a 0.45 µm filter.

Data Presentation

The following table summarizes the typical performance characteristics of a validated HPLC method for Nilotinib.

| Parameter | Nilotinib | Impurity A | Impurity B | Impurity C |

| Retention Time (min) | ~5.4 | ~7.4 | ~8.9 | ~10.2 |

| Linearity Range (µg/mL) | 2 - 10 | - | - | - |

| Correlation Coefficient (r²) | >0.999 | >0.99 | >0.99 | >0.99 |

| LOD (µg/mL) | ~0.0785 | - | - | - |

| LOQ (µg/mL) | ~0.2384 | - | - | - |

| Recovery (%) | 99.65 - 100.65 | - | - | - |

Data is compiled from various sources and is representative. Actual values may vary depending on the specific method and instrumentation.

Method Validation

The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow Diagram

Caption: Workflow for HPLC analysis of Nilotinib.

Conclusion

The described RP-HPLC method is simple, rapid, precise, and accurate for the determination of Nilotinib and its impurities in bulk drug and pharmaceutical dosage forms. The stability-indicating nature of the method makes it suitable for routine quality control and stability studies in the pharmaceutical industry. Proper validation is essential before implementing this method for routine analysis.

References

Application Note: Analysis of Nilotinib and Its Degradation Products by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] Its stability is a critical factor in ensuring its therapeutic efficacy and safety. This application note provides a detailed protocol for the analysis of Nilotinib and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Forced degradation studies are essential for identifying potential degradation products that may arise during manufacturing, storage, and administration.[3] Understanding the degradation pathways of Nilotinib is crucial for the development of stable pharmaceutical formulations and for regulatory submissions.

Nilotinib's mechanism of action involves the inhibition of the Bcr-Abl tyrosine kinase, which is a key driver in CML.[2] It also inhibits other kinases such as c-Kit and platelet-derived growth factor receptor (PDGF-R).[1] By blocking the signaling pathways downstream of these kinases, Nilotinib effectively inhibits the proliferation and induces apoptosis of cancer cells.

Experimental Protocols

This section details the methodologies for forced degradation studies and the subsequent LC-MS analysis of Nilotinib.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to generate the potential degradation products of Nilotinib under various stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic stress.

a) Acid Hydrolysis:

-

To 1 mL of a 1 mg/mL solution of Nilotinib in methanol, add 1 mL of 1N Hydrochloric Acid (HCl).

-

Incubate the mixture at 60°C for 10 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1N Sodium Hydroxide (NaOH).

-

Dilute the final solution with the mobile phase to a suitable concentration for LC-MS analysis.

b) Base Hydrolysis:

-

To 1 mL of a 1 mg/mL solution of Nilotinib in methanol, add 1 mL of 1N Sodium Hydroxide (NaOH).

-

Incubate the mixture at 60°C for 10 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1N Hydrochloric Acid (HCl).

-

Dilute the final solution with the mobile phase to a suitable concentration for LC-MS analysis.

c) Oxidative Degradation:

-

To 1 mL of a 1 mg/mL solution of Nilotinib in methanol, add 1 mL of 5% Hydrogen Peroxide (H₂O₂).

-

Keep the mixture at room temperature for up to 18 hours.

-

Dilute the final solution with the mobile phase to a suitable concentration for LC-MS analysis.

d) Thermal Degradation:

-

Place a known amount of Nilotinib solid powder in a controlled temperature oven at 105°C for a specified duration.

-

Alternatively, heat a solution of Nilotinib at a high temperature (e.g., 80°C) for a defined period.

-

After exposure, dissolve the solid sample or cool the solution and dilute with the mobile phase for analysis.

e) Photolytic Degradation:

-

Expose a solution of Nilotinib (e.g., 1 mg/mL in methanol) to UV light (as per ICH Q1B guidelines, e.g., 1.2 million lux hours) in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dilute the sample with the mobile phase for LC-MS analysis.

LC-MS Analysis

A validated stability-indicating LC-MS method is crucial for separating and identifying Nilotinib from its degradation products.

a) Chromatographic Conditions:

-

LC System: A UPLC or HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A reversed-phase C18 column, such as a Zorbax Eclipse C18 (100 mm × 4.6 mm, 3.5 µm) or an Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm), is suitable for separation.

-

Mobile Phase:

-

Isocratic Method: A mixture of 10 mM potassium dihydrogen phosphate (KH₂PO₄) and acetonitrile (54.5:45.5, v/v).

-

Gradient Method: Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Acetonitrile. A typical gradient program could be: 0-0.3 min (10% B), 3.5 min (98% B), 6 min (98% B), 6.5-7 min (10% B).

-

-

Flow Rate: 0.6 mL/min to 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

UV Detection Wavelength: 260 nm or 265 nm.

-

Injection Volume: 5-10 µL.

b) Mass Spectrometry Conditions:

-

Mass Spectrometer: A single quadrupole or a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Source Parameters:

-

Capillary Voltage: 3.0 - 3.5 kV.

-

Source Temperature: 140 - 150°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 650 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

-

Data Acquisition: Full scan mode to detect all ions and product ion scan mode for structural elucidation of degradation products.

Data Presentation

The quantitative data from the forced degradation studies of Nilotinib are summarized in the tables below.

Table 1: Summary of Forced Degradation Conditions and Results for Nilotinib

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |

| Acid Hydrolysis | 1N HCl | 10 hours | 60°C | 26.17% |

| Base Hydrolysis | 1N NaOH | 10 hours | 60°C | 23.71% |

| Oxidation | 5% H₂O₂ | 18 hours | Room Temp | 16.21% |

| Thermal (Dry Heat) | - | 50 hours | 55°C | Stable |

| Photolytic | Sunlight | 48 hours | Ambient | Stable |

Table 2: Identified Degradation Products of Nilotinib

| Degradation Product ID | Stress Condition | Molecular Formula | Molecular Weight ( g/mol ) | m/z [M+H]⁺ |

| DP-1 | Acidic Hydrolysis | C₁₇H₁₄N₄O₂ | 306.11 | 307.12 |

| DP-2 | Basic Hydrolysis | C₁₁H₁₀F₃N₃ | 241.08 | Not Reported |

| DP-3 | Oxidative | C₂₈H₂₂F₃N₇O₂ | 545.18 | Not Reported |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of Nilotinib degradation products.

Signaling Pathways

Nilotinib primarily targets the Bcr-Abl tyrosine kinase, inhibiting downstream signaling pathways that lead to cell proliferation and survival in Chronic Myeloid Leukemia.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the LC-MS analysis of Nilotinib and its degradation products. The described forced degradation studies and the stability-indicating LC-MS method are essential for the quality control and stability assessment of Nilotinib in pharmaceutical development. The visualization of the experimental workflow and the signaling pathways offers a clear understanding of the analytical process and the drug's mechanism of action. This information is valuable for researchers and scientists involved in the development and analysis of tyrosine kinase inhibitors.

References

Application Notes: Nilotinib Acid as a Reference Standard in Pharmaceutical Analysis

Introduction

Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), particularly for cases resistant or intolerant to imatinib.[1][2][3] It functions by targeting the BCR-ABL kinase, which is a hallmark of Philadelphia chromosome-positive (Ph+) CML.[2][4] The efficacy and safety of a pharmaceutical product are intrinsically linked to its quality, which necessitates rigorous analytical control of the active pharmaceutical ingredient (API) and its finished dosage form.

Reference standards are critical components in pharmaceutical analysis, serving as the benchmark for identity, purity, and potency. Nilotinib Acid, a known impurity and potential metabolite of Nilotinib, is a crucial reference standard for developing and validating analytical methods. These methods are essential for quantifying Nilotinib, profiling related substances, and ensuring the quality and consistency of the final drug product.

This document provides detailed application notes and protocols for the use of Nilotinib Acid as a reference standard in various analytical techniques relevant to pharmaceutical research, development, and quality control.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of both the API and its related impurities is fundamental for method development.

| Property | Nilotinib | Nilotinib Acid |

| IUPAC Name | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzamide | 3-[1-[3-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoyl]amino]-5-(trifluoromethyl)phenyl]imidazol-4-yl]propanoic acid |

| Molecular Formula | C₂₈H₂₂F₃N₇O | C₃₀H₂₄F₃N₇O₃ |

| Molecular Weight | 529.52 g/mol | 587.6 g/mol |

| Appearance | White to slightly yellowish to slightly greenish yellow powder | Not specified |

| Solubility | Soluble in acidic media; practically insoluble in buffer solutions of pH 4.5 and higher. | Not specified |

Application 1: Purity and Impurity Profiling by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation, identification, and quantification of drug substances and their related impurities. Using Nilotinib Acid as a reference standard allows for the accurate identification and quantification of this specific impurity in bulk drug material and finished products.

Experimental Workflow for RP-HPLC Analysis

Caption: Workflow for impurity profiling using RP-HPLC.

Protocol: RP-HPLC Method for Nilotinib and Nilotinib Acid

This protocol is a representative method synthesized from established analytical procedures for Nilotinib.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: AcetonitrileB: 0.1% Trifluoroacetic acid in waterRatio: 35:65 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 20 µL |

3. Preparation of Solutions:

-

Diluent: Mobile phase (Acetonitrile:Water mixture).

-

Standard Stock Solution (Nilotinib): Accurately weigh and dissolve 10 mg of Nilotinib reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Standard Stock Solution (Nilotinib Acid): Accurately weigh and dissolve 10 mg of Nilotinib Acid reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Prepare appropriate dilutions from the stock solutions to construct a calibration curve (e.g., 5-50 µg/mL for Nilotinib). For impurity identification, a spiked solution containing both Nilotinib and Nilotinib Acid should be prepared.

-

Sample Preparation (from Capsules): Finely powder the contents of ten capsules. Weigh a portion of the powder equivalent to 100 mg of Nilotinib and transfer to a 100 mL volumetric flask. Add diluent, sonicate for 15 minutes, and make up the volume. Filter the solution through a 0.45 µm membrane filter before injection.

4. System Suitability:

-

Inject the standard solution six times.

-

The relative standard deviation (%RSD) for the peak area should be less than 2.0%.

-

The theoretical plates should be >2000, and the tailing factor should be <2.0.

5. Procedure:

-

Inject the blank (diluent), followed by the standard solutions and sample solutions into the chromatograph.

-

Record the chromatograms and identify the peaks for Nilotinib and Nilotinib Acid based on their retention times from the standard injections.

-

Calculate the amount of Nilotinib Acid impurity in the sample preparation using the response factor relative to the main peak.

Summary of HPLC Method Validation Data

The following table summarizes typical validation parameters for an RP-HPLC method for Nilotinib quantification, as established by ICH guidelines.

| Validation Parameter | Typical Result |

| Linearity Range | 5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 99.65% - 100.65% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) | 10.43 ng/mL |

| Limit of Quantification (LOQ) | 31.63 ng/mL |

Application 2: Quantification in Biological Matrices by LC-MS/MS